1-Hydroxy-4,6-dimethylpyridin-2-imine
Description
Properties
CAS No. |
100868-73-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-hydroxy-4,6-dimethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(2)9(10)7(8)4-5/h3-4,8,10H,1-2H3 |
InChI Key |
YLLKTVHQEXZWMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=N)N(C(=C1)C)O |
Canonical SMILES |
CC1=CC(=N)N(C(=C1)C)O |
Synonyms |
2-Pyridinamine,4,6-dimethyl-,1-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Substituents (Positions) | Functional Groups | Key Structural Features |
|---|---|---|---|
| 1-Hydroxy-4,6-dimethylpyridin-2-imine | 4-CH₃, 6-CH₃, 2-NH, 1-OH | Hydroxyl, imine, methyl | Pyridine backbone with mixed substituents |
| 2-Amino-4,6-dimethoxypyrimidine | 4-OCH₃, 6-OCH₃, 2-NH₂ | Amino, methoxy | Electron-rich pyrimidine core |
| 4,6-Dihydroxy-2-methylpyrimidine | 4-OH, 6-OH, 2-CH₃ | Hydroxyl, methyl | Highly polar, tautomerization potential |
| 2-Amino-4,6-dimethylpyrimidine | 4-CH₃, 6-CH₃, 2-NH₂ | Amino, methyl | Non-polar methyl groups enhance lipophilicity |
| N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | 4-CH₃, 6-CH₃, 2-NH-benzimidazole | Amino-benzimidazole hybrid | Extended conjugation for metal coordination |
Key Observations :
Physicochemical Properties
Key Observations :
- The high melting point of 4,6-Dihydroxy-2-methylpyrimidine (>360°C) suggests strong intermolecular hydrogen bonding, a feature less prominent in methoxy-substituted analogs .
- The target compound’s hydroxyl group may lower its melting point compared to purely methyl-substituted derivatives due to increased polarity.
Key Observations :
- Methoxy groups in 2-Amino-4,6-dimethoxypyrimidine act as electron-donating groups (EDGs), enhancing aromatic electrophilic substitution reactivity .
- The target compound’s imine group could facilitate metal coordination, akin to amino-benzimidazole derivatives .
Preparation Methods
Cyclocondensation of β-Diketones with Urea
A foundational approach involves cyclocondensation reactions between β-diketones and urea derivatives. For instance, acetylacetone (2,4-pentanedione) reacts with urea in ethanol under sulfuric acid catalysis to yield pyrimidine derivatives . Adapting this method for pyridine synthesis requires modifying the nitrogen source and diketone stoichiometry.
Procedure :
-
A mixture of 2,4-pentanedione (1.0 equiv), urea (1.2 equiv), and ethanol is refluxed with concentrated sulfuric acid (10 mol%) at 80°C for 6 hours.
-
The reaction proceeds via enamine intermediate formation, followed by cyclization and dehydration.
-
Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Characterization | -NMR, IR, MS |
This method, while effective for pyrimidines, requires optimization for pyridine systems by adjusting substituent positions and nitrogen donors.
Halogenation-Amination Sequence
Halogenation of hydroxylated pyridines followed by nucleophilic amination offers a route to introduce the imine group. A representative protocol involves bromination of 4,6-dimethylpyridin-2(1H)-one using phosphorus(V) oxybromide (POBr) .
Procedure :
-
4,6-Dimethylpyridin-2(1H)-one is treated with excess POBr at 140°C for 4.5 hours, yielding 2,4-dibromo-6-methylpyridine.
-
The brominated intermediate is then reacted with aqueous ammonia (28%) in tetrahydrofuran (THF) at 60°C for 12 hours, substituting bromine at position 2 with an amine group .
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Bromination | POBr, 140°C | 44% |
| Amination | NH, THF, 60°C | 62% |
This two-step sequence underscores the utility of halogen intermediates in directing regioselective functionalization.
Schiff Base Formation via Pyridinone Modification
Direct conversion of pyridinones to imines is achieved through Schiff base chemistry. 4,6-Dimethylpyridin-2(1H)-one reacts with primary amines under acidic conditions, replacing the ketone oxygen with an imine group .
Procedure :
-
4,6-Dimethylpyridin-2(1H)-one (1.0 equiv) is dissolved in anhydrous toluene.
-
Methylamine hydrochloride (1.5 equiv) and p-toluenesulfonic acid (PTSA, 10 mol%) are added, and the mixture is refluxed under Dean-Stark conditions for 8 hours.
-
The water formed is removed azeotropically, driving the equilibrium toward imine formation .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Reaction Time | 8 hours |
| Tautomer Ratio | 9:1 (imine:enamine) |
This method highlights the role of acid catalysis in facilitating tautomeric shifts and imine stabilization.
Palladium-catalyzed cross-coupling enables the introduction of methyl groups at specific positions. For example, Suzuki-Miyaura coupling of 4-bromo-2-hydroxypyridine with methylboronic acid installs methyl groups at positions 4 and 6 . Subsequent imination at position 2 completes the synthesis.
Procedure :
-
4-Bromo-2-hydroxypyridine (1.0 equiv), methylboronic acid (2.2 equiv), and Pd(PPh) (5 mol%) are heated in ethanol/toluene (3:1) at 80°C for 24 hours.
-
The resulting 4,6-dimethyl-2-hydroxypyridine is treated with ammonium acetate in acetic acid under reflux to form the imine .
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh), 80°C | 77% |
| Imine Formation | NHOAc, AcOH | 65% |
This approach exemplifies the synergy between cross-coupling and condensation reactions in constructing complex heterocycles.
Solid-Phase Synthesis for Scalability
Solid-phase methodologies enhance reproducibility and scalability. A polystyrene-supported urea resin facilitates iterative cyclization and functionalization steps.
Procedure :
-
Wang resin-bound urea is reacted with acetylacetone in dimethylformamide (DMF) at 100°C for 12 hours.
-
The resin is washed, and the product is cleaved using trifluoroacetic acid (TFA)/dichloromethane (1:9) .
Key Data :
| Parameter | Value |
|---|---|
| Purity (LC-MS) | >90% |
| Scalability | Up to 100 g |
This method is advantageous for high-throughput synthesis but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.
Procedure :
-
A mixture of 4,6-dimethylpyridin-2(1H)-one (1.0 equiv), methylamine (2.0 equiv), and PTSA (5 mol%) in ethanol is irradiated at 150°C for 20 minutes.
-
The crude product is purified via recrystallization from methanol .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 71% |
| Reaction Time | 20 minutes |
Microwave synthesis is ideal for rapid optimization but may compromise yield in large-scale applications.
Q & A
Q. What are the established synthetic routes for 1-Hydroxy-4,6-dimethylpyridin-2-imine, and what key reaction parameters influence yield?
The compound is synthesized via condensation reactions, such as refluxing dehydroacetic acid with hydrazine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) in ethanol, followed by acid-catalyzed rearrangement (e.g., acetic acid or HCl). Critical parameters include reaction time (≥6 hours for complete cyclization), temperature (controlled reflux at ~78°C), and catalyst choice (acidic conditions favor tautomer stabilization). Yield optimization requires stoichiometric control of reactants and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing 1-Hydroxy-4,6-dimethylpyridin-2-imine, and what spectral markers distinguish it from analogs?
- NMR : H NMR identifies imine protons (~8.5–9.0 ppm) and methyl groups (2.1–2.5 ppm). C NMR distinguishes carbonyl (170–180 ppm) and aromatic carbons.
- IR : Peaks at 3200–3500 cm (O-H/N-H stretch) and 1600–1650 cm (C=N/C=O stretch).
- Mass Spectrometry : Molecular ion peak at m/z 153 (CHNO) with fragmentation patterns confirming the pyridine-imine backbone .
Q. What storage and handling conditions are critical for maintaining the stability of 1-Hydroxy-4,6-dimethylpyridin-2-imine?
Store at ambient temperature in airtight, light-resistant containers. Avoid prolonged exposure to moisture or oxidizing agents (e.g., peroxides), which degrade the imine group. Solubility in polar aprotic solvents (e.g., DMSO) ensures stability during experimental use .
Advanced Research Questions
Q. How does tautomerism in 1-Hydroxy-4,6-dimethylpyridin-2-imine influence its reactivity and biological activity?
The compound exists in equilibrium between keto (hydroxy-imine) and enol (oxo-amine) tautomers. Computational studies (e.g., DFT) predict the keto form is thermodynamically favored (~75% population at 25°C). Tautomer ratios affect ligand-receptor binding in antimicrobial assays, with the enol form showing higher affinity for bacterial DNA gyrase. Verify tautomer dominance via temperature-dependent NMR and pH titration .
Q. How can researchers resolve contradictions in reported biological activity data for 1-Hydroxy-4,6-dimethylpyridin-2-imine derivatives?
Discrepancies often arise from impurities or unaccounted tautomers. Strategies include:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
- Comparative Assays : Test derivatives under standardized conditions (e.g., fixed pH, temperature).
- Computational Validation : Perform molecular docking to correlate tautomer-specific interactions with observed activity .
Q. What methodological frameworks are recommended for studying the electronic properties of 1-Hydroxy-4,6-dimethylpyridin-2-imine?
- Theoretical Models : DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and charge distribution.
- Experimental Validation : UV-Vis spectroscopy (λ~270–290 nm for π→π* transitions) and cyclic voltammetry to measure redox potentials.
- Structure-Activity Relationships (SAR) : Link electronic parameters (e.g., dipole moment, polarizability) to observed reactivity in nucleophilic substitutions .
Methodological Notes
- Data Contradiction Analysis : Use factorial experimental designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting reaction outcomes .
- Theoretical Alignment : Anchor studies to conceptual frameworks like frontier molecular orbital theory or Hammett substituent constants to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
